molecular formula C8H14ClF2NO B13889022 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

Katalognummer: B13889022
Molekulargewicht: 213.65 g/mol
InChI-Schlüssel: DPIQNLDVGAFQIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is known for its unique bicyclic structure, which includes a difluoromethyl group and an oxabicyclo moiety.

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the difluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the bicyclic core or the amine group.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(Difluoromethyl)-2-oxabicyclo[22

Eigenschaften

Molekularformel

C8H14ClF2NO

Molekulargewicht

213.65 g/mol

IUPAC-Name

1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

InChI

InChI=1S/C8H13F2NO.ClH/c9-6(10)8-3-1-7(11,2-4-8)5-12-8;/h6H,1-5,11H2;1H

InChI-Schlüssel

DPIQNLDVGAFQIX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(CO2)N)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.